Methyl 5-bromo-4-methoxy-pyrimidine-2-carboxylate
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Overview
Description
Methyl 5-bromo-4-methoxy-pyrimidine-2-carboxylate is a heterocyclic organic compound with the molecular formula C7H7BrN2O3. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications. The presence of bromine and methoxy groups in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-4-methoxy-pyrimidine-2-carboxylate typically involves the bromination of 4-methoxy-pyrimidine-2-carboxylate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions usually require a controlled temperature to ensure selective bromination at the 5-position of the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified using standard techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-methoxy-pyrimidine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 5-bromo-4-methoxy-pyrimidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-4-methoxy-pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups in its structure can influence its binding affinity and reactivity with enzymes and receptors. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-2-methoxypyridine-3-carboxylate
- Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate
Uniqueness
Methyl 5-bromo-4-methoxy-pyrimidine-2-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring
Properties
Molecular Formula |
C7H7BrN2O3 |
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Molecular Weight |
247.05 g/mol |
IUPAC Name |
methyl 5-bromo-4-methoxypyrimidine-2-carboxylate |
InChI |
InChI=1S/C7H7BrN2O3/c1-12-6-4(8)3-9-5(10-6)7(11)13-2/h3H,1-2H3 |
InChI Key |
PZQQAWYSTQNXDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1Br)C(=O)OC |
Origin of Product |
United States |
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